4-((2,2,2-trifluoroacetamido)methyl)benzoic acid
Overview
Description
4-((2,2,2-Trifluoroacetamido)methyl)benzoic acid is a fluorinated organic compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . This compound is characterized by the presence of a trifluoroacetamido group attached to a benzoic acid moiety, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 4-((2,2,2-trifluoroacetamido)methyl)benzoic acid typically involves the reaction of 4-(aminomethyl)benzoic acid with trifluoroacetic anhydride. The reaction is carried out in a round-bottomed flask placed in an ice-water bath to control the exothermic reaction . The detailed steps are as follows:
- Weigh 2.38 g (15.7 mmol) of 4-(aminomethyl)benzoic acid into a 100 ml round-bottomed flask.
- Slowly add 5.6 ml (59 mmol) of trifluoroacetic anhydride to the flask while maintaining the temperature in an ice-water bath.
- Allow the reaction to proceed under controlled conditions until completion.
Chemical Reactions Analysis
4-((2,2,2-Trifluoroacetamido)methyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamido group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives, while reduction can yield alcohol derivatives.
Condensation Reactions: The compound can react with other amines or acids to form amide or ester linkages, respectively.
Scientific Research Applications
4-((2,2,2-Trifluoroacetamido)methyl)benzoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and protein-ligand interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-((2,2,2-trifluoroacetamido)methyl)benzoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoroacetamido group enhances the compound’s ability to form stable complexes with proteins and enzymes, thereby modulating their activity. The benzoic acid moiety can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
4-((2,2,2-Trifluoroacetamido)methyl)benzoic acid can be compared with similar compounds such as:
4-Methyl-2-(trifluoromethyl)benzoic acid: Used as a pharmaceutical intermediate with similar fluorinated properties.
Benzoic acid, 4-[(2,2,2-trifluoroethoxy)methyl]-, hydrazide: Another fluorinated benzoic acid derivative with applications in chemical synthesis.
2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid: A compound with similar structural features used in various industrial applications.
The uniqueness of this compound lies in its specific trifluoroacetamido group, which imparts distinct reactivity and stability, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-[[(2,2,2-trifluoroacetyl)amino]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)9(17)14-5-6-1-3-7(4-2-6)8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYOENONPHUFDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579213 | |
Record name | 4-[(2,2,2-Trifluoroacetamido)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130029-61-7 | |
Record name | 4-[(2,2,2-Trifluoroacetamido)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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